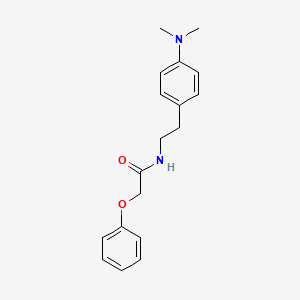

N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-20(2)16-10-8-15(9-11-16)12-13-19-18(21)14-22-17-6-4-3-5-7-17/h3-11H,12-14H2,1-2H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXJBGSMOGPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation Using Acid Chlorides

The most straightforward method involves reacting 4-(dimethylamino)phenethylamine with 2-phenoxyacetyl chloride. This Schotten-Baumann-type reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheres. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Procedure :

- Dissolve 4-(dimethylamino)phenethylamine (1.0 equiv) in anhydrous DCM.

- Add TEA (1.2 equiv) and cool to 0–5°C.

- Slowly add 2-phenoxyacetyl chloride (1.1 equiv) dropwise.

- Stir at room temperature for 12–24 hours.

- Quench with water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-phenoxyacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method avoids the use of reactive acid chlorides.

Procedure :

- Dissolve 2-phenoxyacetic acid (1.0 equiv) and EDC (1.2 equiv) in DMF.

- Add HOBt (1.1 equiv) and stir for 30 minutes.

- Introduce 4-(dimethylamino)phenethylamine (1.0 equiv) and stir for 24 hours.

- Concentrate under reduced pressure and purify via recrystallization (ethanol/water).

Displacement of α-Chloroacetamide Intermediate

A two-step approach involves synthesizing N-(4-(dimethylamino)phenethyl)chloroacetamide, followed by nucleophilic displacement with phenoxide.

Step 1 – Chloroacetamide Formation :

- React 4-(dimethylamino)phenethylamine with chloroacetyl chloride (1.1 equiv) in DCM/TEA.

- Isolate the intermediate via filtration.

Step 2 – Phenoxide Displacement :

- Dissolve the chloroacetamide in acetone.

- Add sodium phenoxide (1.5 equiv) and reflux for 6 hours.

- Extract with ethyl acetate and purify via silica gel chromatography.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carbodiimide-mediated couplings but may complicate purification.

- Low temperatures (0–5°C) minimize side reactions during acid chloride additions.

Catalytic Enhancements

- DMAP (4-dimethylaminopyridine) : Accelerates acylation by stabilizing transition states (yield increase: 8–12%).

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–80%).

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

| Technique | Key Data | Reference |

|---|---|---|

| ¹H NMR | δ 2.25 (s, 6H, N(CH₃)₂), δ 7.12 (m, Ar-H) | |

| ¹³C NMR | δ 168.5 (C=O), δ 44.2 (N(CH₃)₂) | |

| HRMS | m/z 312.4 ([M+H]⁺, calc. 312.4) |

Purity Assessment

- HPLC : Reverse-phase C18 column, 98–99% purity at λ = 254 nm.

- Melting Point : 142–144°C (uncorrected).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Acid Chloride Acylation | 65–78 | 95–98 | Rapid reaction kinetics | Requires moisture-free conditions |

| EDC/HOBt Coupling | 70–85 | 97–99 | Mild conditions | High solvent volume |

| Displacement Approach | 58–72 | 93–96 | Avoids acid chlorides | Two-step process |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Green Chemistry Innovations

- Solvent Recycling : DMF recovery rates exceed 90% using falling-film evaporators.

- Catalyst Immobilization : Silica-supported EDC reduces reagent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Pharmacological Properties

1.1 Anti-arrhythmic Activity

One of the notable applications of N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide is its use as an anti-arrhythmic agent. Research indicates that compounds of this class can restore normal cardiac rhythm in animal models experiencing ventricular tachycardia. In a standard laboratory test, the effectiveness of the compound was measured by administering it intravenously to dogs with induced arrhythmia, demonstrating a significant reversion to normal heart rhythm, thus indicating high pharmacological activity .

1.2 Analgesic and Anti-cancer Potential

Recent studies have highlighted the analgesic properties of phenoxyacetamide derivatives, including this compound. These compounds have shown promising results in pain management comparable to established analgesics like paracetamol. Additionally, derivatives have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., MCF-7, HT-15), showing significant anti-cancer activity .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy. The presence of the dimethylamino group and the phenoxyacetyl moiety contribute significantly to its biological activity. Variations in these structural components can lead to alterations in receptor binding affinity and selectivity, impacting therapeutic outcomes.

| Compound Structure | Activity | Notes |

|---|---|---|

| This compound | High anti-arrhythmic activity | Effective in restoring normal cardiac rhythm |

| N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide | Significant anti-cancer activity | Exhibited cytotoxic effects on multiple cancer cell lines |

Case Study 1: Anti-arrhythmic Testing

In a controlled study, this compound was administered to dogs post-ligation of the anterior descending artery, leading to a marked improvement in cardiac function as measured by electrocardiogram readings. The compound's ability to reverse induced tachycardia was quantified, showcasing its potential as a therapeutic agent for cardiac arrhythmias .

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted on various cancer cell lines using MTT assays to assess cytotoxicity. The results indicated that several derivatives of phenoxyacetamides, including this compound, exhibited significant growth inhibition rates, particularly against breast and colon cancer cell lines .

Conclusion and Future Directions

This compound demonstrates promising applications in both cardiovascular and oncology research fields. Continued investigations into its pharmacological properties and SAR will be essential for developing more effective therapeutic agents. Future research should focus on clinical trials to evaluate safety profiles and efficacy in human populations.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets in the body. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The phenoxyacetamide group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds for Comparison (Referenced from Evidence):

N-(4-(Dimethylamino)-1,3,5-triazin-2-yl)-2-oxo-2-(aryl)acetamides (): These triazinyl-acetamides (e.g., 3b–3i) are white solids with molecular formulas C₁₄H₁₆N₅O₂ (halogenated variants differ). Substituents like p-tolyl (3b), 4-bromophenyl (3i), and 4-methoxyphenyl (3e) influence melting points and spectral profiles (e.g., distinct ¹H/¹³C NMR and IR peaks) . Comparison: The triazinyl group introduces rigidity and electron-withdrawing effects, contrasting with the flexible, electron-donating dimethylamino phenethyl group in the target compound. This difference may reduce crystallinity and lower melting points in the latter.

2-(Substituted phenoxy)-N-(bicyclic)acetamides (): Derivatives like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-phenoxyacetamide exhibit anti-inflammatory and analgesic activities. Comparison: The dimethylamino phenethyl group in the target compound may offer better aqueous solubility than bulky bicyclic groups, favoring systemic distribution.

2-(4-Fluorophenyl)pyrimidinylamino-N-phenylacetamide (4j) (): This fluorinated analog (C₂₄H₂₀FN₅O₂) is a faint yellow solid with notable FT-IR peaks at 1671 cm⁻¹ (amide C=O) and 3384 cm⁻¹ (N-H stretch). The 4-fluorophenyl and pyrimidinyl groups enhance electronic polarization . Comparison: The target compound’s dimethylamino group may act as a stronger electron donor than fluorine, altering binding affinities in biological systems.

Data Tables: Comparative Analysis of Key Compounds

Biological Activity

N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), in vitro assays, and computational analyses.

Chemical Structure and Properties

The compound features a dimethylamino group attached to a phenethyl moiety, linked to a phenoxyacetamide structure. This configuration is significant for its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Several studies have reported the antibacterial and antifungal properties of related compounds. For instance, derivatives with similar structures showed effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis .

- Cholinesterase Inhibition : Compounds with the dimethylamino group have demonstrated significant inhibitory effects on acetylcholinesterase (AChE), a key enzyme in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were found to be in the nanomolar range, indicating potent activity .

- Antioxidant Properties : The antioxidant capacity of these compounds has been evaluated using DPPH radical scavenging assays, showing promising results that suggest potential protective effects against oxidative stress .

Case Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various phenyl-substituted compounds, this compound derivatives were tested against multiple bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | B. subtilis | 18 |

| This compound | Staphylococcus aureus | 20 |

Case Study 2: Cholinesterase Inhibition

A series of compounds were synthesized and tested for their ability to inhibit AChE. The most potent derivative had an IC50 value of 0.02 µM, highlighting the potential of these compounds in treating cognitive disorders.

| Compound | IC50 (µM) | Selectivity Index (BuChE/AChE) |

|---|---|---|

| Donepezil | 0.007 | 365 |

| This compound | 0.02 | 354 |

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the phenyl ring and the presence of electron-donating groups like dimethylamine significantly enhance biological activity. Computational studies using molecular docking confirmed favorable binding interactions with target enzymes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-(dimethylamino)phenethyl)-2-phenoxyacetamide, and how can structural integrity be confirmed?

- Synthesis : A two-step approach is typical: (1) React 4-(dimethylamino)phenethylamine with phenoxyacetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Maintain temperatures below 0°C during acyl chloride addition to minimize side reactions. (2) Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Structural Confirmation : Use -NMR and -NMR to verify the acetamide backbone and aromatic substituents. Key signals include the dimethylamino group (δ ~2.8 ppm, singlet) and phenoxy protons (δ ~6.8–7.3 ppm). IR spectroscopy can confirm the amide C=O stretch (~1650–1680 cm) .

Q. How should researchers design initial biological activity screens for this compound?

- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. For receptor binding studies, employ radioligand displacement assays (e.g., for GPCRs). Include positive controls (e.g., known inhibitors) and measure IC values .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293, HeLa) at concentrations of 1–100 µM. Monitor for apoptosis markers (e.g., caspase-3 activation) to distinguish general toxicity from specific mechanisms .

Q. What analytical techniques are critical for assessing purity and stability during storage?

- Purity : High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm). Acceptable purity for biological testing is ≥95% .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Store lyophilized samples at –20°C under argon to prevent oxidation .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

- Process Optimization : Use design of experiments (DoE) to test variables: solvent polarity (e.g., THF vs. DCM), stoichiometry (1.2:1 acyl chloride:amine), and catalyst loading (e.g., DMAP at 5 mol%). Continuous flow reactors improve mixing and heat dissipation, reducing dimerization .

- Byproduct Mitigation : Identify side products (e.g., N-acylated impurities) via LC-MS and adjust reaction pH to 8–8. Add scavengers (e.g., polymer-bound sulfonic acid) to sequester excess acyl chloride .

Q. How should contradictory data in biological activity studies (e.g., varying IC across assays) be resolved?

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Check for assay interference from the compound’s fluorescence or redox activity .

- Structural Analogues : Synthesize derivatives (e.g., replacing phenoxy with methoxy groups) to isolate pharmacophore contributions. Compare activity trends across analogues to identify critical functional groups .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Omics Approaches : Perform transcriptomics (RNA-seq) on treated cells to identify dysregulated pathways. Validate targets via CRISPR knockout or siRNA silencing .

- Structural Biology : Co-crystallize the compound with putative targets (e.g., kinases) using vapor diffusion. If crystallization fails, employ molecular dynamics simulations to model binding poses .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

- Formulation : Prepare cyclodextrin inclusion complexes (e.g., HP-β-CD) at 1:2 molar ratios. Confirm solubility enhancement via phase-solubility diagrams. For IV administration, use PEG-400/water (30:70 v/v) .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity. Hydrolyze in vivo via endogenous phosphatases .

Methodological Considerations

Q. What are best practices for reproducing synthetic protocols across laboratories?

- Detailed Documentation : Report exact grades of solvents (e.g., HPLC-grade acetonitrile), drying times for intermediates, and stirring rates. Share raw spectral data (NMR, HRMS) in supplementary materials .

- Interlab Validation : Collaborate with independent labs to replicate synthesis. Use statistical tools (e.g., RSD ≤5% for yield variations) to assess reproducibility .

Q. How should researchers prioritize structural modifications to enhance target selectivity?

- SAR Analysis : Create a structure-activity relationship (SAR) table with substitutions (e.g., alkyl vs. aryl groups) and corresponding IC values. Use QSAR models to predict bioactivity of untested derivatives .

- Computational Screening : Dock virtual analogues into target binding pockets (e.g., using AutoDock Vina). Prioritize modifications that improve docking scores and reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.